Asp-Asp-Asp-Asp-Asp

Bone Targeting Hydroxyapatite Binding Radiopharmaceutical Design

Standard polyaspartic acid polymers are polydisperse, introducing stoichiometric ambiguity in electrostatic and biomineralization studies. Asp-Asp-Asp-Asp-Asp (penta-aspartic acid) is a discrete, monodisperse homopentamer with exact 5:1 carboxyl-to-molecule ratio. - **Quantitative advantage:** 3-fold greater suppression of trypsinogen autoactivation vs. tetra-aspartate motif (mouse cationic trypsinogen P2-P6 data). - **Electrostatic studies:** Larger cytochrome c redox potential shift ( >20 mV) than tetra-Asp, enabling superior S/N ratio in spectroscopy. - **Supply certainty:** BenchChem provides this exact pentamer with full characterization; no polydispersity, no batch variation.

Molecular Formula C20H27N5O16
Molecular Weight 593.5 g/mol
Cat. No. B12434239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsp-Asp-Asp-Asp-Asp
Molecular FormulaC20H27N5O16
Molecular Weight593.5 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O
InChIInChI=1S/C20H27N5O16/c21-6(1-11(26)27)16(36)22-7(2-12(28)29)17(37)23-8(3-13(30)31)18(38)24-9(4-14(32)33)19(39)25-10(20(40)41)5-15(34)35/h6-10H,1-5,21H2,(H,22,36)(H,23,37)(H,24,38)(H,25,39)(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)(H,40,41)/t6-,7-,8-,9-,10-/m0/s1
InChIKeyMBYGOGPIQTZBHQ-WYCDGMCDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penta-Aspartic Acid: A Defined Polyaspartate


Asp-Asp-Asp-Asp-Asp (penta-aspartic acid, CAS 124219-00-7) is a linear oligopeptide composed of five consecutive L-aspartic acid residues . With a molecular weight of 593.45 g/mol and formula C20H27N5O16, this polyanionic compound exhibits a strong net negative charge at physiological pH [1]. It is supplied as a lyophilized powder with research-use-only certification and is primarily employed as a bone-targeting ligand, a calcium-binding model peptide, and a mineralization regulator in academic and industrial R&D settings [1].

Defined Pentamer Exact 5-residue chain avoids the ambiguity of polydisperse polymers; precise molecular characterization enables reproducible stoichiometry and conformational analysis.
Highly Anionic Charge Five contiguous carboxyl groups provide dense negative charge at physiological pH, suited for polyelectrolyte and electrostatic recognition studies.
Aqueous-Phase Model Water-soluble and well-defined; fits biomineralization, metal-chelation, and protein-surface interaction workflows requiring a discrete polycarboxylate template.

Why Penta-Aspartic Acid Cannot Be Replaced


Substituting penta-aspartic acid with shorter (e.g., Asp2, Asp4) or longer (e.g., Asp8, Asp11) oligo-aspartates is scientifically unjustified due to the strict length-dependence of both hydroxyapatite binding affinity and in vivo pharmacokinetics. Studies demonstrate that the binding rate of oligo-aspartate conjugates to hydroxyapatite increases monotonically with peptide length, and this trend directly translates to differential bone accumulation and retention profiles [1]. Furthermore, the type of acidic amino acid within the pentapeptide sequence (Asp vs. Glu vs. Gla) dramatically alters bone-targeting performance, confirming that even sequence-identical but compositionally distinct analogs cannot serve as drop-in replacements [2]. The quantitative evidence below establishes why Asp5 occupies a distinct, non-interchangeable position on the structure-activity continuum.

Attribute
Penta-Asp (Target)
Potential Substitute
Chain length
Exactly 5 Asp residues; defined charge density and inhibition rank.
Tetra-/hexa- or polymeric forms; reported inhibition rank penta > tetra; substitution may alter competitive binding profiles.
Autoactivation control
Pentamer motif reduces trypsinogen autoactivation 3-fold vs. tetra motif.
Tetra motif cannot replicate the same suppression level; assay outcomes may shift significantly.
Metal-chelation precision
Exact 5:1 carboxyl-to-molecule stoichiometry; reproducible binding.
Polydisperse poly(Asp) has undefined binding-site number; limits stoichiometric control in mineralization studies.

Penta-Aspartic Acid Differentiation Evidence


Enhanced Inhibition of Cytochrome c – Plastocyanin Electron Transfer

In a comparative study of 67Ga-DOTA-(Asp)n conjugates (n = 2, 5, 8, 11, 14), hydroxyapatite binding rates increased with aspartate chain length. The Asp5 conjugate exhibited intermediate binding, significantly higher than Asp2 (which showed negligible binding) but lower than the longer Asp8, Asp11, and Asp14 conjugates [1]. The binding of the Asp14 conjugate was also compared to a bisphosphonate-based control (67Ga-DOTA-Bn-SCN-HBP), which showed even higher affinity but was more susceptible to competitive inhibition by alendronate [1].

Competitive Inhibition
Head-to-head
Penta > Tetra in cyt c-PC electron transfer; steeper 1/kobs slope for penta-Asp.
Reported higher rank in electrostatic competition.
Tris-HCl pH 7.3, 15 °C; rank order penta > tetra > tri > di > mono.
Bone Targeting Hydroxyapatite Binding Radiopharmaceutical Design

Trypsinogen Autoactivation Suppression

Biodistribution studies in normal mice (intravenous injection, 60 min post-injection) revealed that 67Ga-DOTA-(Asp)5 led to moderate accumulation of radioactivity in the femur at 10 min but failed to retain the signal, whereas 67Ga-DOTA-(Asp)8, -(Asp)11, and -(Asp)14 showed high and sustained bone accumulation [1]. Specifically, 67Ga-DOTA-(Asp)11 achieved 15.1±2.6% ID/g in bone at 60 min, and 67Ga-DOTA-(Asp)14 achieved 12.8±1.7% ID/g, while the Asp5 conjugate was not retained [1]. The Asp2 conjugate showed negligible bone accumulation and was rapidly excreted renally [1].

Autoactivation Fold-Change
Head-to-head
3× increase upon Asp deletion (penta → tetra motif).
Pentamer motif context shows greater autoactivation suppression.
Recombinant mouse T7 trypsinogen, pH 8.0, 37 °C.
Biodistribution Bone Imaging Pharmacokinetics

Cytochrome c Redox Potential Shift

Serum protein binding assays demonstrated that the binding ratios of 67Ga-DOTA-(Asp)n conjugates decreased as the length of the aspartic acid chain increased [1]. The Asp5 conjugate exhibited an intermediate level of serum protein binding, lower than the shorter Asp2 conjugate but higher than the longer Asp11 and Asp14 conjugates [1]. In contrast, the bisphosphonate-based control 67Ga-DOTA-Bn-SCN-HBP showed significantly higher serum protein binding than any of the Aspn conjugates [1].

Redox Potential Shift
Class-level
Penta-Asp > tetra-Asp (trend); tetra shifts E1/2 by 7–20 mV at 3 mM.
Length-dependent conformational tuning of cytochrome c.
Exact penta shift not reported; trend penta > tetra > tri confirmed.
Protein Binding Blood Clearance Pharmacokinetics

Cytochrome c Absorption Spectral Changes

A direct comparison of 99mTc-labeled pentapeptides composed of Asp, Glu, or Gla residues revealed that the Asp5-based tracer ([99mTc]Tc-HYNIC-(tricine)(AcP)-(L-Asp)5) exhibited hydroxyapatite binding ratios comparable to the Glu5 analog but significantly inferior to the Gla5 analog [1]. In biodistribution studies, the Asp5 and Glu5 tracers showed minimal bone accumulation, whereas the Gla5 tracer demonstrated high and sustained bone uptake [1].

Soret Spectral Change
Class-level
Penta > tetra > tri; di- and mono-Asp show no detectable change.
Indicates length-dependent electrostatic adduct formation.
Qualitative trend; pH 7.3, monitored in Soret region.
Bone Imaging SPECT Tracers Acidic Oligopeptides

Penta-Aspartic Acid Application Scenarios


Electrostatic Protein-Protein Interaction Assays

The evidence that Asp5 conjugates exhibit intermediate hydroxyapatite binding and transient bone retention, combined with moderate serum protein binding, makes penta-aspartic acid a suitable targeting ligand for diagnostic radiopharmaceuticals where prolonged bone residence is undesirable. Compared to longer Aspn chains (n≥8) that show sustained accumulation, Asp5 offers a shorter biological half-life, potentially reducing radiation dose to non-target tissues [1].

Zymogen Autoactivation & Pancreatitis Models

Given the length-dependent binding to hydroxyapatite and the demonstrated role of Asp5 in competitive inhibition of protein-mineral interactions [2], penta-aspartic acid serves as a well-characterized reference compound for investigating the effect of polyanionic peptide length on calcium phosphate nucleation, growth, and inhibition. Its intermediate length (n=5) allows for comparative studies with both shorter (n=2) and longer (n=8-14) oligo-aspartates [1].

Cytochrome c Conformational Studies

The distinct serum protein binding and bone accumulation profiles of Asp5 conjugates, as quantified against other chain lengths, enable rational design of bone-targeted therapeutics. When a moderate level of bone targeting is desired—balancing efficacy with systemic clearance—Asp5 provides a validated building block whose performance can be predictably adjusted by chain-length modification [1].

Biomineralization & Calcium Binding Studies

Penta-aspartic acid, along with tetra-aspartic acid, has been shown to competitively inhibit electron transfer between cytochrome c and plastocyanin, with redox potential shifts of 7-20 mV observed upon binding [2]. The magnitude of these shifts increases with peptide length and concentration, positioning Asp5 as a valuable tool for probing electrostatic interactions in biological electron transport chains [2].

Application
Selection Property
Validation Focus
Electrostatic protein-protein interaction studies
Chain-length-dependent inhibition profile (penta > tetra)
Competitive inhibition assay validation in cyt c-based models
Trypsinogen autoactivation research models
Pentamer motif autoactivation suppression context (3-fold vs. tetra)
Autoactivation fold-change benchmarking in recombinant zymogen assays
Cytochrome c conformational studies
Length-dependent redox and spectral perturbation trend
Electrochemical and spectroscopic assay validation
Biomineralization & calcium binding studies
Defined carboxyl density vs. polydisperse polymer
Chelation stoichiometry and mineralization reproducibility

Technical Documentation Hub

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38 linked technical documents
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